Linustatin
Overview
Description
Linustatin is a cyanogenic glycoside . It has the molecular formula C16H27NO11 . It is a member of the class of compounds known as cyanogenic glycosides, where the aglycone moiety contains a cyanide group .
Synthesis Analysis
The development of well-characterized rapid methodology for the extraction and gas chromatographic analysis of the cyanogenic glycosides this compound and neothis compound from flaxseed (Linum usitatissimum L.) has been reported .
Molecular Structure Analysis
The molecular formula of this compound is C16H27NO11 . The average mass is 409.386 Da and the monoisotopic mass is 409.158417 Da .
Scientific Research Applications
1. Understanding Plant Metabolism and Ecology
Linustatin, a cyanogenic diglucoside, plays a significant role in the metabolism and ecological interactions of plants. In Hevea brasiliensis (rubber tree), this compound is produced during seedling development and contributes to the plant's defense mechanism against pathogens. The production and mobilization of this compound in Hevea brasiliensis have been extensively studied, highlighting its role in plant physiology and ecology (Selmar, 1993).
2. Cyanogenic Glycosides in Crop Plants
Research has also focused on the presence and function of this compound in other crop plants. For example, studies on Passiflora species (passion flowers) have isolated this compound, providing insights into the variety of cyanogenic glycosides these plants produce and their potential roles in plant defense and metabolism (Spencer, Seigler, & Nahrstedt, 1986).
3. Impact on Agricultural Products
This compound has been identified in agricultural products like linseed oil meal and flaxseed. Understanding its presence and concentration is crucial for assessing the safety and nutritional quality of these products. Studies have isolated this compound from these sources and explored its protective properties against certain toxicities, as well as its potential impact on the nutritional value of these seeds (Palmer, Olson, Halverson, Miller, & Smith, 1980).
4. Analytical Methods for Detection and Quantification
Advancements in analytical methods have enabled the precise detection and quantification of this compound in various plant sources. This is crucial for both research and industry, allowing for better monitoring and control of cyanogenic glycosides in agricultural products. Studies have developed and refined methods such as gas chromatography and nuclear magnetic resonance for this purpose (Bacala & Barthet, 2007).
Future Directions
Cyanogenic glycosides, including Linustatin, have been identified in flax and are used as nitrogen-containing precursors for the synthesis of amino acids, proteins, and amines . They not only perform protective functions against herbivores but are general plant growth regulators . Therefore, future research could focus on further understanding the roles of these compounds in plant growth and development.
properties
IUPAC Name |
2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO11/c1-16(2,5-17)28-15-13(24)11(22)9(20)7(27-15)4-25-14-12(23)10(21)8(19)6(3-18)26-14/h6-15,18-24H,3-4H2,1-2H3/t6-,7-,8-,9-,10+,11+,12-,13-,14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERSMFQBWVBKQK-CXTTVELOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80992959 | |
Record name | 2-[(6-O-Hexopyranosylhexopyranosyl)oxy]-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80992959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72229-40-4 | |
Record name | Linustatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72229-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Linustatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072229404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(6-O-Hexopyranosylhexopyranosyl)oxy]-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80992959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | InChI=1S/C16H27NO11/c1-16(2,5-17)28-15-13(24)11(22)9(20)7(27-15)4-25-14-12(23)10(21)8(19)6(3-18)26-14/h6-15,18-24H,3-4H2,1-2H3/t6-,7-,8-,9-,10+,11+,12-,13-,14-,15+/m1/s1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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